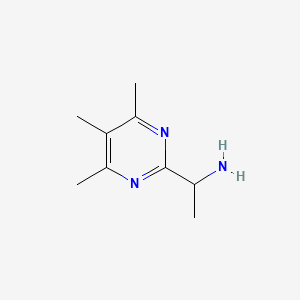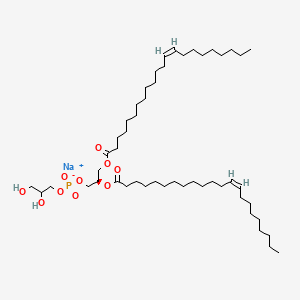![molecular formula C9H11N3O B13332494 5-{[(2S)-1-hydroxypropan-2-yl]amino}pyridine-2-carbonitrile](/img/structure/B13332494.png)
5-{[(2S)-1-hydroxypropan-2-yl]amino}pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(2S)-1-hydroxypropan-2-yl]amino}pyridine-2-carbonitrile is a chemical compound with the molecular formula C9H11N3O This compound is characterized by a pyridine ring substituted with a hydroxypropan-2-ylamino group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2S)-1-hydroxypropan-2-yl]amino}pyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with (2S)-1-hydroxypropan-2-amine under basic conditions to form the desired product. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{[(2S)-1-hydroxypropan-2-yl]amino}pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 5-{[(2S)-1-oxopropan-2-yl]amino}pyridine-2-carbonitrile.
Reduction: Formation of 5-{[(2S)-1-aminopropan-2-yl]amino}pyridine-2-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{[(2S)-1-hydroxypropan-2-yl]amino}pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5-{[(2S)-1-hydroxypropan-2-yl]amino}pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarbonitrile: A simpler analog with a similar pyridine ring and carbonitrile group.
5-Amino-1H-pyrazolo[4,3-b]pyridine: Another heterocyclic compound with potential biological activity.
Uniqueness
5-{[(2S)-1-hydroxypropan-2-yl]amino}pyridine-2-carbonitrile is unique due to the presence of both a hydroxypropan-2-ylamino group and a carbonitrile group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-[[(2S)-1-hydroxypropan-2-yl]amino]pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H11N3O/c1-7(6-13)12-9-3-2-8(4-10)11-5-9/h2-3,5,7,12-13H,6H2,1H3/t7-/m0/s1 |
InChI Key |
DLTGOXCZDKUILM-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CO)NC1=CN=C(C=C1)C#N |
Canonical SMILES |
CC(CO)NC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B13332413.png)
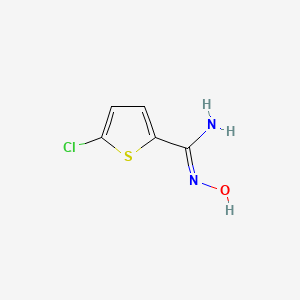
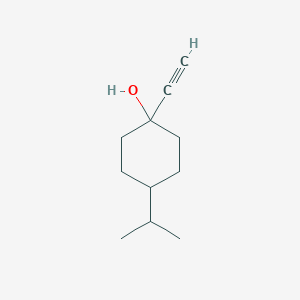
![8-Bromo-2-isopropylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13332425.png)
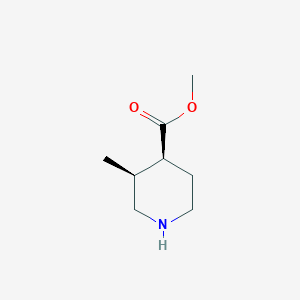
![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B13332432.png)
![2-Hydroxy-1-(1-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one](/img/structure/B13332433.png)
![tert-Butyl 6-(5-cyanospiro[2.3]hexan-5-yl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate](/img/structure/B13332434.png)
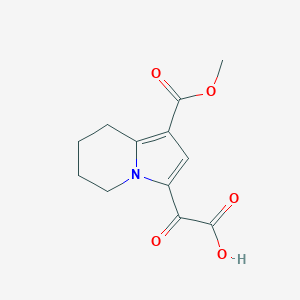
![Methyl 2-oxo-1,2,10,11-tetrahydrobenzo[6,7]oxepino[3,2-b]pyridine-7-carboxylate](/img/structure/B13332452.png)
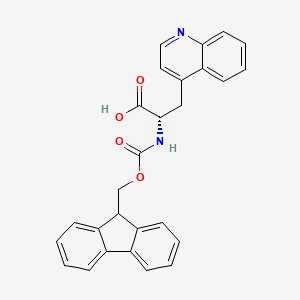
![tert-Butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13332462.png)
